molecular formula C9H5N3 B1212267 4-Quinazolinecarbonitrile CAS No. 36082-71-0

4-Quinazolinecarbonitrile

Cat. No. B1212267
CAS RN: 36082-71-0
M. Wt: 155.16 g/mol
InChI Key: VBCVBVXRDBPFIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Quinazolinecarbonitrile, has been achieved through various methods. A notable green protocol involves the reaction of carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a recyclable catalyst, showcasing an environmentally friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones, a closely related compound group (Patil et al., 2009). Additionally, reactions of this compound with nucleophilic reagents have been explored, further elucidating its chemical behavior and providing pathways for functionalization (Higashino, 1962).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using DFT and TD-DFT/PCM calculations, which provide insights into their structural parameters, spectroscopic characterization, and potential non-linear optical (NLO) properties. Such analyses offer a deeper understanding of the electronic structure and reactivity of these compounds (Wazzan et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity with nucleophiles, ketones, and other reagents. These reactions are pivotal for the functionalization and transformation of this compound into more complex molecules, expanding its utility in synthetic chemistry (Higashino, 1962).

Physical Properties Analysis

The synthesis and properties of quinazoline derivatives from CO2 and 2-aminobenzonitriles have been extensively studied, highlighting the influence of reaction conditions on the physical properties of the resulting compounds. Such studies are crucial for optimizing the synthesis and application of this compound derivatives in various fields (Ma et al., 2013).

Chemical Properties Analysis

The reactivity of this compound with different chemical reagents underscores its chemical versatility. Detailed studies on its reactions with nucleophilic reagents have provided valuable insights into its chemical properties and potential applications. Such knowledge aids in the development of novel compounds and materials based on this compound (Higashino, 1962).

Scientific Research Applications

Kinase Inhibition

  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors : This study involves the synthesis of a novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines library. These compounds showed promising kinase inhibition, particularly DYRK1A, which is significant in Alzheimer's disease regulation processes (Foucourt et al., 2014).

Green Chemistry

  • Amino-functionalized Carbon Nanofibres for Quinazoline Synthesis : This research presents an efficient, metal-free catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles using water. This method offers a green and sustainable approach in chemistry (Kumar et al., 2015).

Pharmaceutical Applications

  • Quinazoline Derivatives as Anticancer Drugs : Quinazoline derivatives have been extensively researched for their anticancer properties. This review highlights the development and potential of these compounds in cancer treatment, emphasizing their role in inhibiting EGFR and other protein targets (Ravez et al., 2015).

Synthesis and Structural Studies

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from CO2 : This study explores a solvent-free, green protocol for synthesizing quinazoline-2,4(1H,3H)-diones. It highlights the versatility of quinazoline derivatives as key intermediates in drug development, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009).

Antimicrobial and Analgesic Applications

  • Design and Synthesis of Novel Quinazoline Derivatives : This research aimed to synthesize novel quinazoline derivatives with antimicrobial, analgesic, and anti-inflammatory properties. The study produced compounds that showed significant activity against these conditions, showcasing the therapeutic potential of quinazoline-based compounds (Dash et al., 2017).

Mechanism of Action

Target of Action

4-Quinazolinecarbonitrile, also known as Quinazoline-4-carbonitrile, is a compound that primarily targets the 4-position in its structure . This position is highly reactive to anionoid reagents .

Mode of Action

The compound interacts with its targets through a reaction with Grignard reagents . Two reaction products may be expected from the reaction of this compound with Grignard reagents. One is 4-acylquinazoline, which is generally derivable by the reaction of the cyano group with Grignard reagents, and the other is 4-alkylquinazoline, which is formed when Grignard reagents directly attack the 4-position .

Biochemical Pathways

The affected pathways involve the reaction of this compound with Grignard reagents . This suggests that the cyano group at the 4-position of this compound has unique chemical properties that influence its reactivity with Grignard reagents .

Result of Action

The result of the action of this compound involves the formation of various derivatives such as 4-methylquinazoline, 4-ethylquinazoline, 4-isopropylquinazoline, 4-phenylquinazoline, and 4-benzylquinazoline . These derivatives are formed when this compound reacts with different Grignard reagents .

Action Environment

The action of this compound is influenced by the environment in which the reactions take place. For instance, the reaction of this compound with Grignard reagents occurs in an anhydrous ether . The environment can influence the compound’s action, efficacy, and stability.

Future Directions

While specific future directions for 4-Quinazolinecarbonitrile are not mentioned in the retrieved papers, research into quinoline derivatives and their potential applications in medicine is ongoing .

properties

IUPAC Name

quinazoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVBVXRDBPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189665
Record name 4-Quinazolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36082-71-0
Record name 4-Quinazolinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-Quinazolinecarbonitrile?

A1: this compound (molecular formula C9H5N3, molecular weight 155.15 g/mol) consists of a quinazoline ring system, a benzene ring fused to a pyrimidine ring, with a nitrile (-CN) group attached at the 4-position of the quinazoline moiety. This electron-deficient nitrile group significantly influences the compound's reactivity, particularly with nucleophilic reagents.

Q2: How does this compound react with Grignard reagents?

A2: this compound exhibits high reactivity towards Grignard reagents, which act as nucleophiles. This reaction primarily leads to the substitution of the nitrile group. For example, reactions with alkyl and aryl Grignard reagents yield 4-alkylquinazolines and 4-arylquinazolines, respectively [, ]. The reaction mechanism likely involves the nucleophilic attack of the Grignard reagent on the electron-deficient carbon of the nitrile group, followed by hydrolysis to yield the corresponding 4-substituted quinazoline.

Q3: Can this compound undergo reactions with other nucleophilic reagents besides Grignard reagents?

A3: Yes, this compound readily reacts with various nucleophiles. For instance, reactions with ketones in the presence of a base like sodium hydroxide afford 1-(4-quinazolinyl)-alkyl/aryl ketones []. This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there differences in reactivity between this compound and its 4-chloro derivative, 4-chloroquinazoline, towards nucleophiles?

A4: While both compounds react with Grignard reagents, differences exist in their reactivity and the product distribution. For example, reactions of 4-chloroquinazoline with certain Grignard reagents can lead to the formation of 4,4'-biquinazoline as a significant byproduct, unlike those with this compound []. This difference suggests a distinct reactivity profile for the 4-position in this compound compared to its 4-chloro counterpart.

Q5: Can this compound be used to synthesize more complex heterocyclic systems?

A5: Yes, this compound serves as a valuable precursor for synthesizing diverse fused pyrimidine derivatives. For instance, reacting it with hydrazine hydrate leads to the formation of a 2,4-dihydrazino derivative, which can be further transformed into other heterocycles like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine []. This highlights its utility in constructing complex heterocyclic scaffolds with potential biological activities.

Q6: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A6: Mass spectrometry plays a crucial role in elucidating the fragmentation patterns of this compound and its derivatives []. Analysis of these patterns provides insights into the relative stabilities of different ring systems and the influence of substituents on fragmentation pathways.

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